molecular formula C22H18N2O6 B11471855 7-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11471855
M. Wt: 406.4 g/mol
InChI Key: UIHDMZNZCXTTHP-UHFFFAOYSA-N
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Description

“7-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling with the pyrrolopyridine core. Common reaction conditions include the use of catalysts, solvents, and controlled temperature and pressure to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe or ligand in studying enzyme interactions and cellular pathways. Its structural features can help elucidate mechanisms of action in biological systems.

Medicine

Potential medical applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets can make it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, the compound may find applications in materials science, such as the development of novel polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1,3-benzodioxol-5-yl)-1-(3-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • 7-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Uniqueness

The uniqueness of “7-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” lies in its specific functional groups and ring structure. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C22H18N2O6/c1-28-14-4-2-3-13(8-14)24-10-16(22(26)27)20-21(24)15(9-19(25)23-20)12-5-6-17-18(7-12)30-11-29-17/h2-8,10,15H,9,11H2,1H3,(H,23,25)(H,26,27)

InChI Key

UIHDMZNZCXTTHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=C2C(CC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)O

Origin of Product

United States

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